molecular formula C17H24N2O4S2 B5576576 4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine

4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine

Cat. No.: B5576576
M. Wt: 384.5 g/mol
InChI Key: XBEVSOUXSWTCCG-UHFFFAOYSA-N
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Description

4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine is a useful research compound. Its molecular formula is C17H24N2O4S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11774960 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

  • Antibiotic Modulation: A study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. This compound was found to enhance the efficacy of certain antibiotics against resistant strains, demonstrating its potential in combating multi-drug resistance (Oliveira et al., 2015).

Chemical Properties and Reactions

  • Ionic Liquid Crystals: Piperidinium, piperazinium, and morpholinium cations, similar to the structure , have been utilized in designing ionic liquid crystals. These compounds exhibit diverse mesomorphic behaviors, useful in material science applications (Lava et al., 2009).
  • Sulfonium Salt Reactions: The kinetics of reactions involving sulfonium salts with morpholine and similar compounds have been studied, providing insights into the structural and reactivity parameters in chemical synthesis (Young & Ruekberg, 1989).
  • Dihydrothiophenium Synthesis: Studies on the synthesis of dihydrothiophenium derivatives from reactions involving morpholino and piperidino compounds highlight the versatility of these compounds in organic synthesis (Yamagata et al., 1993).

Structural and Spectroscopic Analysis

  • Crystal Structures: Research on the crystal structures of compounds containing morpholine and similar structures aids in understanding their physical and chemical properties, which is crucial for their application in various scientific fields (Aydinli et al., 2010).

Miscellaneous Applications

  • Inhibitory Activity: Compounds with structures related to 4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine have been studied for their inhibitory activity against enzymes like carbonic anhydrases, indicating potential medical and biological applications (Supuran et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties, potential applications, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if it’s being investigated as a drug .

Properties

IUPAC Name

[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-24-15-2-4-16(5-3-15)25(21,22)19-8-6-14(7-9-19)17(20)18-10-12-23-13-11-18/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVSOUXSWTCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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